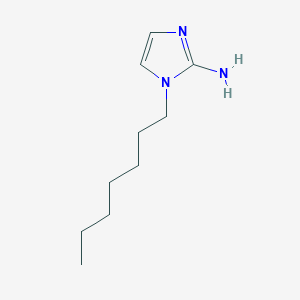

1-Heptyl-1h-imidazol-2-amine

Description

1-Heptyl-1h-imidazol-2-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a heptyl group attached to the nitrogen atom at the first position of the imidazole ring, and an amine group at the second position. Imidazole derivatives are known for their wide range of biological and chemical applications.

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

1-heptylimidazol-2-amine |

InChI |

InChI=1S/C10H19N3/c1-2-3-4-5-6-8-13-9-7-12-10(13)11/h7,9H,2-6,8H2,1H3,(H2,11,12) |

InChI Key |

IXKOXULYDBZWPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCN1C=CN=C1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-1h-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of heptylamine with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Heptyl-1h-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The heptyl and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Scientific Research Applications

1-Heptyl-1h-imidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Heptyl-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism.

Comparison with Similar Compounds

- 1-Methyl-1h-imidazol-2-amine

- 1-Ethyl-1h-imidazol-2-amine

- 1-Propyl-1h-imidazol-2-amine

Comparison: 1-Heptyl-1h-imidazol-2-amine is unique due to its longer heptyl chain, which can influence its solubility, reactivity, and biological activity. Compared to shorter-chain imidazole derivatives, it may exhibit different pharmacokinetic properties and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous.

Biological Activity

1-Heptyl-1H-imidazol-2-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H14N4 |

| Molecular Weight | 182.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with imidazole structures, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated:

- Antibacterial Effects : The compound shows activity against both Gram-positive and Gram-negative bacteria. In a study, it exhibited minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μM against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity:

- Fungal Inhibition : It demonstrated moderate antifungal activity against Candida species, with MIC values indicating effective inhibition compared to standard antifungal agents .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines:

- Cell Line Studies : The compound showed promising results in inhibiting the proliferation of cancer cells in vitro. For example, it was effective against human breast cancer cell lines with IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Antimicrobial Properties :

- A comparative analysis revealed that this compound outperformed traditional antibiotics in inhibiting biofilm formation by Staphylococcus aureus .

- The study reported an inhibition rate of over 70% at concentrations as low as 31 μg/mL.

- Cytotoxicity Assay :

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.